molecular formula C34H31ClN6O4S2 B11451781 N-{[4-(3-Chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide

N-{[4-(3-Chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide

Cat. No.: B11451781
M. Wt: 687.2 g/mol
InChI Key: RJRKAWZWMGNSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(3-Chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-Chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core triazole structure, followed by the introduction of the chlorophenyl and thiophene groups. The final steps involve the addition of the dimethoxyphenyl and pyrazole groups, followed by the attachment of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-Chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(3-Chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(3-Chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C34H31ClN6O4S2

Molecular Weight

687.2 g/mol

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide

InChI

InChI=1S/C34H31ClN6O4S2/c1-21-8-4-9-22(16-21)33(43)36-19-30-37-38-34(40(30)24-11-5-10-23(35)17-24)47-20-31(42)41-27(18-26(39-41)29-14-7-15-46-29)25-12-6-13-28(44-2)32(25)45-3/h4-17,27H,18-20H2,1-3H3,(H,36,43)

InChI Key

RJRKAWZWMGNSLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=C(C(=CC=C6)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.